1-(2-ethoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine
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Overview
Description
1-(2-Ethoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine is an organic compound that features a naphthalene ring, a thiophene ring, and a piperidine ring
Preparation Methods
The synthesis of 1-(2-ethoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the naphthalene derivative: Starting with 2-ethoxynaphthalene, the carbonyl group is introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the piperidine derivative: The thiophene ring is introduced to the piperidine ring through a nucleophilic substitution reaction. This involves the reaction of 4-piperidone with thiophene-2-boronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.
Coupling of the two derivatives: The final step involves coupling the naphthalene and piperidine derivatives through a condensation reaction, forming the desired compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-Ethoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Catalysts: Palladium, aluminum chloride
Major products formed from these reactions include ketones, carboxylic acids, and alcohols.
Scientific Research Applications
1-(2-Ethoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-ethoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Ethoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine can be compared with similar compounds such as:
1-(2-Methoxynaphthalene-1-carbonyl)-4-(thiophen-2-yl)piperidine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxynaphthalene-1-carbonyl)-4-(furan-2-yl)piperidine: Similar structure but with a furan ring instead of a thiophene ring.
1-(2-Ethoxynaphthalene-1-carbonyl)-4-(phenyl)piperidine: Similar structure but with a phenyl ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-2-25-19-10-9-16-6-3-4-7-18(16)21(19)22(24)23-13-11-17(12-14-23)20-8-5-15-26-20/h3-10,15,17H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAUCLFTGORYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(CC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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